1-(cyclopropanesulfonyl)-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine
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Overview
Description
1-(Cyclopropanesulfonyl)-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with cyclopropanesulfonyl and 5-fluoro-2-methoxybenzenesulfonyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the reaction of piperazine with cyclopropanesulfonyl chloride under basic conditions to form the cyclopropanesulfonyl-substituted piperazine. This intermediate is then reacted with 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts. Scale-up processes also require careful consideration of safety and environmental factors.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-sulfonylated piperazine derivatives
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine is not fully understood but is believed to involve interactions with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropanesulfonyl)piperazine: Lacks the 5-fluoro-2-methoxybenzenesulfonyl group, resulting in different chemical and biological properties.
4-(5-Fluoro-2-methoxybenzenesulfonyl)piperazine: Lacks the cyclopropanesulfonyl group, leading to variations in reactivity and applications.
Uniqueness
1-(Cyclopropanesulfonyl)-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine is unique due to the presence of both cyclopropanesulfonyl and 5-fluoro-2-methoxybenzenesulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This dual substitution pattern makes it a valuable compound for diverse scientific investigations.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O5S2/c1-22-13-5-2-11(15)10-14(13)24(20,21)17-8-6-16(7-9-17)23(18,19)12-3-4-12/h2,5,10,12H,3-4,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWNOICOOHBUBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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